molecular formula C17H14N2O B184062 2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile CAS No. 62172-57-0

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile

Cat. No.: B184062
CAS No.: 62172-57-0
M. Wt: 262.3 g/mol
InChI Key: SUCYGZUQJXUYID-UHFFFAOYSA-N
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Description

2-Benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile (CAS 62172-57-0) is a chemical compound featuring the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry and natural product synthesis . The THIQ core is recognized for its wide range of pharmacological activities and is a common building block in the development of new therapeutic agents . This particular derivative, characterized by its benzoyl and carbonitrile functional groups, is offered as a valuable synthetic intermediate for researchers exploring structure-activity relationships (SAR) within this chemotype. The tetrahydroisoquinoline scaffold is present in compounds with diverse biological activities, including antitumor, antimicrobial, and anti-viral properties . Researchers utilize this scaffold to design and synthesize novel analogs for biological screening and drug discovery efforts . The structural features of this compound make it a suitable precursor for further chemical modification, enabling the generation of compound libraries for the discovery of new bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific research application.

Properties

IUPAC Name

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYGZUQJXUYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C#N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62172-57-0
Record name NSC114983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Friedel-Crafts Acylation and Subsequent Cyclization

The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic systems. In the context of isoquinoline derivatives, this method has been adapted to install the benzoyl group at position 2. Starting with a 3,4-dihydroisoquinoline precursor, the acylation proceeds via activation of the aromatic ring using polyphosphoric acid (PPA) or Lewis acids. For instance, homoveratrylamine derivatives undergo Friedel-Crafts acylation with benzoic acid derivatives in PPA, yielding ketoamide intermediates . These intermediates are subsequently reduced using NaBH₄ in methanol, achieving 85–90% yields of hydroxyamides . Cyclization of hydroxyamides with catalytic p-toluenesulfonic acid (PTSA) in dichloromethane completes the formation of the 1,2,3,4-tetrahydroisoquinoline scaffold .

To introduce the carbonitrile group, nitrile-containing Grignard reagents have been employed. For example, reaction of ketoamides with organomagnesium compounds (e.g., CH₃MgBr or C₆H₅MgBr) generates disubstituted intermediates, which undergo acid-catalyzed cyclization to yield 1,1-disubstituted derivatives . While this method primarily targets 1,1-disubstituted compounds, modifications to the Grignard reagent (e.g., using cyanide sources) could enable direct incorporation of the carbonitrile group.

Key Data:

StepReagents/ConditionsYield (%)Reference
Friedel-Crafts AcylationPPA, Benzoic Acid85–90
ReductionNaBH₄, MeOH85–90
CyclizationPTSA, CH₂Cl₂, rt, 30 min90–97

Castagnoli–Cushman Reaction for Scaffold Assembly

The Castagnoli–Cushman reaction (CCR) offers a streamlined approach to construct 3,4-dihydroisoquinolin-1(2H)-one derivatives, which can be modified to introduce the carbonitrile group. This one-pot reaction involves the condensation of homophthalic anhydride with imines derived from aromatic aldehydes and amines . While the standard CCR produces carboxylic acid derivatives at position 4, post-synthetic modifications (e.g., decarboxylation or substitution) could replace the carboxylic acid with a nitrile group.

For example, treatment of CCR products with ammonium chloride in the presence of cyanide sources (e.g., KCN) under acidic conditions facilitates nucleophilic substitution, converting the carboxylic acid to a carbonitrile . This method requires precise control of reaction conditions to avoid over-cyanation or side reactions.

Key Data:

IntermediateModification StepYield (%)Reference
1-Oxo-3-phenyl derivativeKCN, NH₄Cl, H₂O/EtOH50–60

Multi-component reactions (MCRs) enable simultaneous introduction of multiple functional groups. A silver triflate (AgOTf)-catalyzed three-component reaction involving 2-alkynylbenzaldehydes, sulfonohydrazides, and nitriles has been reported for synthesizing pyrazolo[5,1-a]isoquinolin-2-amines . Adapting this methodology, 2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile could be synthesized by replacing sulfonohydrazides with benzoyl hydrazines and optimizing nitrile participation.

In this approach, the nitrile acts as both a reactant and a directing group. The reaction proceeds via alkyne activation, followed by cyclization and nitrile incorporation. While yields for analogous compounds range from 50% to 65%, further optimization (e.g., solvent selection or catalyst loading) could improve efficiency .

Cyclization of Bromo-Isocyanoalkylbenzenes

A novel method for synthesizing 3,3-disubstituted 3,4-dihydroisoquinolines involves the reaction of 1-bromo-2-(bromomethyl)benzenes with (1-isocyano-1-lithioalkyl)benzenes . Treatment with butyllithium at –78°C induces cyclization, forming the dihydroisoquinoline core. Introducing a benzoyl group via subsequent acylation (e.g., benzoyl chloride) and nitrile incorporation via substitution (e.g., NaCN) completes the synthesis.

This method offers excellent regioselectivity and functional group tolerance. For example, reactions with aryl-substituted isocyanides achieve yields of 60–70% for the cyclized product .

Key Data:

Starting MaterialReagents/ConditionsYield (%)Reference
1-Bromo-2-(bromomethyl)benzeneButyllithium, THF, –78°C60–70

Post-Synthetic Modification of Isoquinoline Derivatives

Existing isoquinoline derivatives can be modified to introduce the benzoyl and carbonitrile groups. For example, 1-cyano-3,4-dihydroisoquinoline undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃, yielding the target compound. This two-step process avoids the need for complex multi-component systems but requires stringent control of acylation conditions to prevent over-substitution.

Key Data:

StepReagents/ConditionsYield (%)Reference
Friedel-Crafts AcylationAlCl₃, Benzoyl Chloride70–75

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

The compound 2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile (CAS No. 62172-57-0) is a notable member of the isoquinoline family, recognized for its diverse applications in scientific research and potential therapeutic uses. This article explores its applications in various fields, including medicinal chemistry, biological research, and industrial applications, supported by relevant data and insights.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacological agent . Its derivatives have been explored for:

  • Anticancer Activity : Studies indicate that isoquinoline derivatives can inhibit tumor cell proliferation. For instance, compounds related to 2-benzoyl-3,4-dihydro-1H-isoquinoline have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .
  • Multidrug Resistance Reversal : Certain derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. This property enhances the efficacy of existing chemotherapeutic agents .

Biological Research

In addition to anticancer properties, this compound has been investigated for:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in infectious disease treatment .

Industrial Applications

The compound's unique chemical structure allows it to serve as an intermediate in the synthesis of more complex organic molecules. It is utilized in the production of specialty chemicals and pharmaceuticals due to its versatility in chemical reactions.

Antiproliferative Activity of 2-benzoyl-3,4-dihydro-1H-isoquinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism
2-benzoyl-3,4-dihydro-1H-isoquinolineHeLa< 20Cytotoxicity
2-benzoyl-3,4-dihydro-1H-isoquinolineA549< 21P-glycoprotein inhibition
Derivative XHCT116< 15Cytotoxicity
Derivative YRD< 10Multidrug resistance reversal

IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various isoquinoline derivatives on multiple cancer cell lines. Among them, 2-benzoyl-3,4-dihydro-1H-isoquinoline exhibited significant antiproliferative activity with IC50 values indicating effectiveness in low micromolar concentrations. The study highlighted the potential of these compounds in developing new cancer therapies.

Case Study 2: Multidrug Resistance Reversal

Research focused on the ability of certain derivatives of 2-benzoyl-3,4-dihydro-1H-isoquinoline to reverse multidrug resistance in cancer cells. The findings demonstrated that these compounds could effectively inhibit P-glycoprotein activity, suggesting a pathway for enhancing the efficacy of conventional chemotherapy drugs.

Mechanism of Action

The mechanism of action of 2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroquinolin-4(1H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.

    1H-Pyrazolo[3,4-b]quinolines: These compounds also belong to the class of isoquinoline derivatives and have similar chemical properties.

Uniqueness

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile (CAS No. 62172-57-0) is a compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is C17H14N2OC_{17}H_{14}N_{2}O, with a molecular weight of 262.3 g/mol. The compound features a unique structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : It could bind to receptors modulating signaling pathways related to cell growth and apoptosis.

Research indicates that the compound exhibits potential as an antiproliferative agent , particularly against various cancer cell lines.

Anticancer Properties

Studies have highlighted the compound's effectiveness against several cancer types:

Cancer TypeCell Line TestedIC50 Value (μM)
RhabdomyosarcomaRD<100
Colon CancerHCT116<21
Cervical AdenocarcinomaHeLa<21
Lung AdenocarcinomaA549<21

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant efficacy in low micromolar ranges for multiple cancer types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies report:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicans16.69 - 78.23 µM

These findings suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the antiproliferative effects of isoquinoline derivatives, researchers synthesized various analogs of this compound. The results indicated that modifications at the C2 position significantly influenced anticancer activity, with certain derivatives exhibiting enhanced potency against the tested cancer cell lines .

Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial properties of several isoquinoline derivatives, including our compound of interest. The study demonstrated that structural variations could lead to significant differences in antimicrobial efficacy, emphasizing the importance of chemical modifications in enhancing biological activity .

Q & A

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) predict solubility in polar aprotic solvents (DMF > DMSO). Quantum mechanical calculations (MP2/cc-pVTZ) estimate reaction barriers for nucleophilic attacks (ΔG‡ ~25 kcal/mol). These models guide solvent selection (e.g., acetonitrile for SN2 reactions) and reduce experimental trial runs by 40% .

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